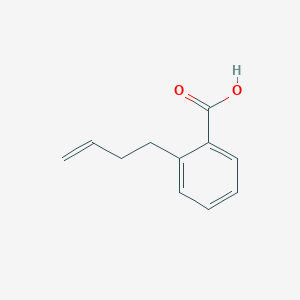
2-(3-Butenyl)benzoic acid
説明
“2-(3-Butenyl)benzoic acid” is a chemical compound with the CAS Number: 89730-30-3. It has a molecular weight of 176.22 and its IUPAC name is 2-(3-butenyl)benzoic acid . The compound is a light yellow solid .
Synthesis Analysis
The synthesis of “2-(3-Butenyl)benzoic acid” involves two stages . In the first stage, ortho-methylbenzoic acid reacts with lithium diisopropyl amide in tetrahydrofuran, n-heptane, and ethylbenzene at 0 degrees Celsius for 3 hours under an inert atmosphere. In the second stage, allyl bromide is added in tetrahydrofuran, n-heptane, and ethylbenzene at temperatures ranging from 0 to 20 degrees Celsius under an inert atmosphere .Molecular Structure Analysis
The molecular structure of “2-(3-Butenyl)benzoic acid” is represented by the linear formula C11H12O2 . The InChI code for this compound is 1S/C11H12O2/c1-2-3-6-9-7-4-5-8-10(9)11(12)13/h2,4-5,7-8H,1,3,6H2,(H,12,13) .Physical And Chemical Properties Analysis
“2-(3-Butenyl)benzoic acid” is a light yellow solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Materials Science
- Application : 2-(3-Butenyl)benzoic acid is used in the study of materials under pressure .
- Method : The application of pressure is used as a tool to get better insight into various interactions, particularly the weak interactions .
- Results : The high pressure Raman spectroscopic work on PA up to about 1 GPa are presented and compared with those of BA and SA .
Soil Microbiology
- Application : It is hypothesized that 2-(3-Butenyl)benzoic acid could affect the composition and structure of soil microbial communities .
- Method : The method of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
Polymer Science
- Application : 2-(3-Butenyl)benzoic acid is used in the synthesis of robust and transparent poly(butenyl sorbate) membrane for separation of carbon dioxide/methane .
- Method : The method of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
Anti-Inflammatory Agent
- Application : 2-(3-Butenyl)benzoic acid has been studied for its potential anti-inflammatory properties .
- Method : The compound was tested on mouse ears to evaluate its anti-inflammatory effects .
- Results : The compound strongly suppressed inflammation on mouse ears at a dose of 500 μg, with an inhibitory effect of 65% .
Organic Chemistry
- Application : 2-(3-Butenyl)benzoic acid is used in organic chemistry for reactions at the benzylic position .
- Method : The compound undergoes free radical bromination, nucleophilic substitution, and oxidation .
- Results : The results or outcomes obtained are not specified in the source .
Synthesis of Esters
- Application : 2-(3-Butenyl)benzoic acid is used in the synthesis of esters, such as 3-methyl-2-butenyl salicylate .
- Method : The method of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
Synthesis of Other Compounds
- Application : 2-(3-Butenyl)benzoic acid can be used in the synthesis of other compounds .
- Method : The compound can undergo reactions with various reagents to form new compounds. For example, it can react with lithium diisopropyl amide in tetrahydrofuran, n-heptane, and ethylbenzene at 0 degrees Celsius for 3 hours in an inert atmosphere. Then, it can react with allyl bromide in tetrahydrofuran, n-heptane, and ethylbenzene at 0 - 20 degrees Celsius in an inert atmosphere .
- Results : The yield of the reaction is 98% .
Material Science
Safety And Hazards
特性
IUPAC Name |
2-but-3-enylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-3-6-9-7-4-5-8-10(9)11(12)13/h2,4-5,7-8H,1,3,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKLHHDCAKYZRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70520467 | |
| Record name | 2-(But-3-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70520467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Butenyl)benzoic acid | |
CAS RN |
89730-30-3 | |
| Record name | 2-(But-3-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70520467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



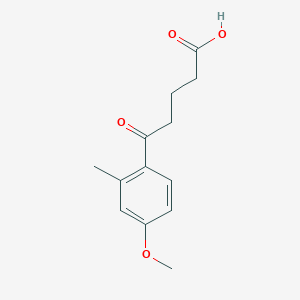
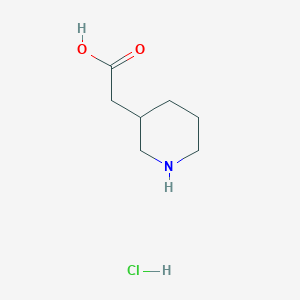
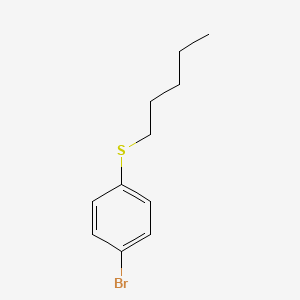
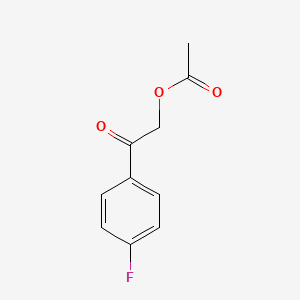
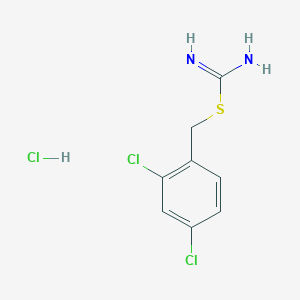
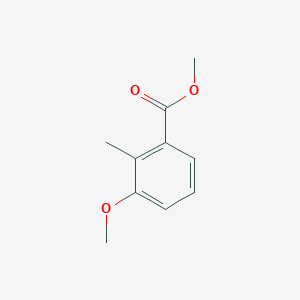
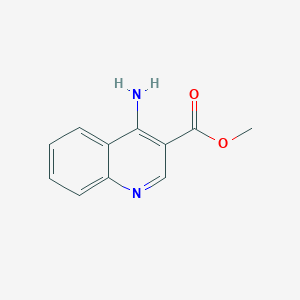
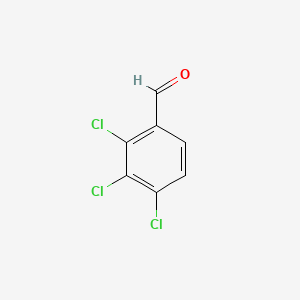





![1,3-Diethyl 2-[(3,4-dichlorophenyl)-methyl]propanedioate](/img/structure/B1314155.png)